molecular formula C15H12ClN3O5 B5815857 N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide

N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No. B5815857
M. Wt: 349.72 g/mol
InChI Key: VHFXMKVMQDZHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide, also known as CNB-001, is a novel small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of neuroprotective agents and has been shown to exhibit a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell death. It has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis in animal models of neurological disorders. In addition, it has also been shown to improve mitochondrial function and increase the expression of neurotrophic factors.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological disorders. However, one of the limitations of N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide. One of the areas of interest is its potential therapeutic applications in the treatment of traumatic brain injury and stroke. In addition, further research is needed to elucidate the exact mechanism of action of N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide and to identify its molecular targets. Furthermore, the development of more water-soluble analogs of N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide could improve its pharmacokinetic properties and make it more suitable for clinical use.
Conclusion:
In conclusion, N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide is a novel small molecule with potential therapeutic applications in various neurological disorders. It exhibits neuroprotective, anti-inflammatory, and anti-oxidant properties and has been shown to improve cognitive function and memory in animal models. Further research is needed to fully understand its mechanism of action and to develop more water-soluble analogs for clinical use.

Synthesis Methods

N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide is synthesized using a multi-step process that involves the condensation of 5-chloro-2-methoxybenzoic acid with 3-nitrobenzoyl chloride followed by the addition of an imidazole moiety. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as traumatic brain injury, stroke, and Alzheimer's disease. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-oxidant properties. In addition, it has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5/c1-23-13-6-5-10(16)8-12(13)15(20)24-18-14(17)9-3-2-4-11(7-9)19(21)22/h2-8H,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFXMKVMQDZHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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